9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Description
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H25NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11-12,15H,3-10H2,1-2H3 |
InChI Key |
QBURYPNGDRUDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
- Starting scaffold : The synthesis often starts with tert-butoxycarbonyl (Boc)-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol , which is either commercially available or synthesized via established protocols involving Prins cyclization or other spirocyclization methods.
- Deprotection : Boc-protected intermediates are deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine spirocyclic compound.
- Alkylation : The introduction of the isobutyl group at the nitrogen (9-position) is achieved by nucleophilic substitution using isobutyl chloroformate or isobutyl halides in the presence of bases such as sodium hydride or N-methylmorpholine.
Representative Synthetic Procedure
Alternative Alkylation Approaches
- Alkylation can also be performed using alkyl halides such as isobutyl bromide or chloride under basic conditions (NaH in DMF).
- The reaction conditions are optimized to maintain stereochemical integrity and avoid overalkylation or side reactions.
Optimization and Characterization
Reaction Optimization
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^13C NMR confirms the spirocyclic structure and substitution pattern (e.g., signals at δ 78.4, 69.7 ppm for spiro carbons).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.5 for Boc-protected intermediates) confirm molecular weight and successful alkylation.
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and reaction monitoring.
Summary Table of Key Preparation Steps
| Stage | Compound | Reagents/Conditions | Purpose | Key Observations |
|---|---|---|---|---|
| 1 | Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol | NaH, DMF, 0 °C | Deprotonation | Ready for alkylation |
| 2 | Intermediate | Isobutyl chloroformate, N-methylmorpholine, –30 °C | Alkylation at N-9 | High selectivity, good yield |
| 3 | Alkylated intermediate | Stir at RT 16 h | Completion of reaction | Reaction monitored by TLC |
| 4 | Final product | Trifluoroacetic acid, DCM, 0 °C | Boc deprotection | Pure this compound obtained |
Perspectives from Different Research Sources
- The synthesis methods described in emphasize the importance of low-temperature alkylation and careful deprotection to preserve the spirocyclic integrity.
- Research in and highlights the use of Boc-protected intermediates as versatile precursors for functionalization, including isobutyl substitution.
- The synthetic approach aligns with optimization studies targeting biological activity, such as antituberculosis and receptor agonist applications, underscoring the relevance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacteria, and inhibiting it disrupts the transport of essential molecules, leading to bacterial death . The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with 1-oxa-9-azaspiro[5.5]undecane cores exhibit diverse biological activities depending on substituents and functional group modifications. Below is a detailed comparison:
Substituent Variations on the Nitrogen Atom
Notes:
- Biological Activity : The isobutyl derivative’s FFA1 agonist activity contrasts with the insecticidal properties of the fluoropyridinyl analog .
- Synthesis Efficiency : Automated methods (e.g., capsule-based synthesis) for cyclopropyl derivatives achieve lower yields compared to traditional alkylation routes .
Functional Group Modifications
Notes:
- The hydroxyl group in the target compound is critical for receptor interaction in FFA1 agonists, while azide-functionalized analogs are tailored for bioconjugation .
Ring System Variations
Notes:
- Expanding the spiro ring (e.g., from [5.5] to [4.5]) alters conformational rigidity and electronic properties, impacting target selectivity .
Research Findings and Implications
FFA1 Agonist Development : The isobutyl derivative’s simplified spirocyclic periphery retains agonist activity comparable to LY2881835, validating its use in diabetes drug discovery .
Insecticidal Activity: Analogs like HE9 demonstrate the versatility of spirocyclic scaffolds in non-pharmaceutical applications, such as pest control .
Synthesis Innovations: Automated platforms enable rapid diversification of spirocyclic compounds but require optimization to improve yields .
Biological Activity
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an agonist for free fatty acid receptor 1 (GPR40) and its antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is C${13}$H${21}$N${1}$O${1}$. Its structural uniqueness lies in the combination of an isobutyl group with a spirocyclic framework, which enhances its interaction with biological targets compared to similar compounds. This modification may lead to improved pharmacokinetic properties and selectivity towards specific receptors.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. GPR40 Agonism
The compound has been identified as an agonist for GPR40, a receptor involved in metabolic regulation. Agonists of GPR40 can influence insulin secretion and may have applications in treating metabolic disorders such as diabetes.
2. Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties comparable to established antibiotics like ciprofloxacin. This suggests potential applications in combating bacterial infections.
3. Antituberculosis Activity
In related research, spirocyclic inhibitors containing the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown high activity against Mycobacterium tuberculosis, particularly against antibiotic-sensitive and some multiresistant strains. These findings indicate the potential of this compound as a candidate for further development in tuberculosis treatment .
Synthesis and Mechanisms
The synthesis of this compound typically involves several steps, including the use of Boc-protected intermediates that are subsequently deprotected to yield the desired spirocyclic amine. Understanding the mechanisms through which this compound exerts its biological effects is crucial for elucidating its pharmacological potential.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-9-Azaspiro[5.5]undecane | Lacks isobutyl group | Moderate GPR40 activity |
| 1,4-Diazaspiro[5.5]undecan | Contains two nitrogen atoms | Potential antidepressant activity |
| 4-Oxa-[8,12]-diazadispiro | More complex diazadispiro structure | Dual receptor activity (sigma and mu-opioid) |
The structural specificity of this compound may lead to unique pharmacological properties not observed in other derivatives, enhancing its potential as a therapeutic agent.
Case Studies
Recent studies have highlighted the efficacy of spirocyclic compounds in various biological contexts:
- Antituberculosis Study : A study focusing on spirocyclic inhibitors targeting the MmpL3 protein of M. tuberculosis demonstrated that optimized derivatives showed significant activity against resistant strains, suggesting that similar compounds could be developed based on the structure of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan .
- Metabolic Regulation : Research into GPR40 agonists has shown that compounds derived from this scaffold can enhance insulin secretion, indicating their potential utility in diabetes management.
Q & A
Basic Question
- HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradients) .
- Accelerated Stability Studies : Store at 4°C in amber vials; degradation <5% over 6 months (per ICH Q1A guidelines) .
- Karl Fischer Titration : Monitors water content (<0.1% w/w) to prevent hydrolysis .
What strategies are used in structure-activity relationship (SAR) studies?
Advanced Question
SAR workflows integrate:
- Parallel Synthesis : Libraries of analogs with varied substituents (e.g., alkyl, aryl) at C9 and C4 positions .
- Enzymatic Assays : High-throughput sEH inhibition screening (96-well plates) .
- QSAR Models : Machine learning (Random Forest) predicts bioactivity using descriptors like polar surface area and H-bond donors .
What mechanistic insights are gained from kinetic studies of spirocyclic reactions?
Advanced Question
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to sEH, revealing kon ~1×10⁵ M⁻¹s⁻¹ .
- Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS of binding, showing entropy-driven interactions .
- Stopped-Flow Spectroscopy : Captures rapid intermediates in Prins cyclization (t1/2 <10 ms) .
Comparative Table: Structural Analogs and Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
